4-(2-Phenylhydrazinyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylhydrazinyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVUJYWMXKJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555907 | |
| Record name | 4-(2-Phenylhydrazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-76-2 | |
| Record name | 4-(2-Phenylhydrazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Synthetic Routes to 4-(2-Phenylhydrazinyl)phenol
The synthesis of this compound is primarily achieved through well-established condensation reactions, though alternative pathways offer access to related and structurally diverse phenolic hydrazones.
Condensation Reactions Involving Phenylhydrazine (B124118) and Aldehyde Precursors (e.g., 4-Hydroxybenzaldehyde)
The most direct and widely employed method for the synthesis of this compound is the condensation reaction between phenylhydrazine and 4-hydroxybenzaldehyde (B117250). This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the amino group of phenylhydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic hydrazone linkage (-NH-N=CH-). smolecule.com
The reaction conditions for this condensation can be varied to optimize yield and purity. Commonly used solvents include ethanol (B145695) and methanol. smolecule.com The reaction is often catalyzed by an acid, with options ranging from weak acids like acetic acid to stronger catalysts such as p-toluenesulfonic acid (PTSA). For instance, refluxing a mixture of 4-hydroxybenzaldehyde and phenylhydrazine in ethanol with a catalytic amount of acid typically affords the desired product in good yields. smolecule.com One study reported the synthesis of (4-hydroxy-benzaldehyde) phenylhydrazone in 91% yield as a brown solid with a melting point of 169–171°C using MgO nanoparticles as a catalyst at 80°C. researchgate.net
The general reaction is as follows: C₆H₅NHNH₂ + HOC₆H₄CHO → C₆H₅NHN=CHC₆H₄OH + H₂O
Table 1: Synthesis of 4-((2-phenylhydrazono)methyl)phenol via Condensation
| Reactants | Catalyst/Solvent | Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine, 4-Hydroxybenzaldehyde | MgO nanoparticles | 80°C | 91% | 169-171 | researchgate.net |
| Phenylhydrazine, 2-Hydroxybenzaldehyde | Acetic acid/Ethanol | Reflux, 1-2 hours | Not specified | 142-146 | |
| Phenylhydrazine, 3-Hydroxybenzaldehyde | MgO nanoparticles | 80°C | 90% | 143-145 | researchgate.net |
Alternative Synthetic Pathways for Related Phenolic Hydrazones
While direct condensation is prevalent, alternative strategies provide access to a broader range of phenolic hydrazones and related heterocyclic systems. One such approach is the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles, which utilizes a substituted aromatic aldehyde (such as 4-hydroxybenzaldehyde), hydrazine (B178648) hydrate (B1144303) or phenylhydrazine, ethyl acetoacetate, and malononitrile. semanticscholar.org This method, often catalyzed by a mild base like sodium benzoate (B1203000) in an aqueous medium, offers an efficient route to complex heterocyclic structures containing a phenolic moiety. semanticscholar.org
Another versatile approach involves the synthesis of highly substituted phenols, which can then serve as precursors for hydrazone formation. For example, a method for producing phenols with complete regiochemical control from hydroxypyrone and nitroalkene starting materials has been reported. oregonstate.edu These tailored phenols can subsequently be reacted with phenylhydrazine to yield specifically substituted phenolic hydrazones.
Furthermore, the direct conversion of phenols to primary anilines using hydrazine and a palladium catalyst has been developed. rsc.orgrsc.org While not a direct synthesis of hydrazones, this methodology highlights the reactivity of phenols with hydrazine and could potentially be adapted for hydrazone synthesis under specific conditions.
Preparation and Reactivity of Phenylhydrazine Intermediates
Phenylhydrazine (C₆H₅NHNH₂) is a key intermediate in the synthesis of this compound and a plethora of other organic compounds. nih.gov It is typically prepared by the reduction of a benzenediazonium (B1195382) salt, which is itself generated from the diazotization of aniline (B41778) with sodium nitrite (B80452) and a strong acid like hydrochloric acid. researchgate.net
The reactivity of phenylhydrazine is characterized by the nucleophilicity of its terminal amino group. This makes it a potent reagent for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.gov The reaction is generally acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. The reactivity of phenylhydrazine can be influenced by substituents on the phenyl ring. Electron-withdrawing groups can decrease its nucleophilicity, potentially slowing down the condensation reaction, whereas electron-donating groups can have the opposite effect. The solid-state reactivity of hydrazine complexes, for instance with hydroquinone, has also been explored, demonstrating quantitative reactions with aldehydes without the need for a solvent. researchgate.net
Strategies for Derivatization and Structural Modification
The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogs with potentially new properties. These modifications can be broadly categorized into reactions involving the phenolic hydroxyl group and those targeting the hydrazone moiety.
The phenolic hydroxyl group can undergo common reactions such as etherification and esterification. For example, the hydroxyl group can be alkylated or acylated to modify the compound's polarity and hydrogen-bonding capabilities. A significant derivatization strategy for phenols is sulfamation, where the hydroxyl group is converted to a sulfamate (B1201201) ester (-OSO₂NH₂). nih.gov This is often achieved by reacting the phenol (B47542) with sulfamoyl chloride in the presence of a base. nih.gov
The hydrazone functionality is also a rich site for chemical modification. The nitrogen atom of the hydrazone can be a target for reactions like formylation using the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride). Furthermore, the hydrazone can act as a precursor for the synthesis of various heterocyclic compounds. For instance, reaction with thioglycolic acid can lead to the formation of thiazolidinones. rsc.org The hydrazone moiety is also central to the Fischer indole (B1671886) synthesis, where, under acidic conditions, it can undergo a -sigmatropic rearrangement to form indole derivatives.
Table 2: Examples of Derivatization of Phenolic Hydrazones
| Starting Material | Reagent(s) | Product Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde 4-hydroxybenzoyl hydrazone | DMF/POCl₃ (Vilsmeier-Haack reagent) | N-formyl hydrazone | 60-65°C, 4 hours | 44.64% | |
| 2-chloro-3-((2-phenylhydrazono)methyl)quinolines | Thioglycolic acid, ZnCl₂ | Thiazolidinone derivative | Boiling methanol | Not specified | rsc.org |
| 4-Hydroxybenzoic acid | Methanol, cat. HCl; LiAlH₄; SOCl₂; 4H-1,2,4-triazole; Sulfamoyl chloride | Sulfamate derivative | Multi-step synthesis | Variable | nih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 4-(2-Phenylhydrazinyl)phenol, both proton (¹H) and carbon-13 (¹³C) NMR analyses, alongside advanced techniques, have been instrumental in confirming its molecular framework. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the distinct proton environments within the molecule. researchgate.net The aromatic protons of the phenyl and phenol (B47542) rings typically resonate in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents.
In a typical analysis, the protons on the phenol ring, influenced by the hydroxyl (-OH) and hydrazinyl (-NH-NH-) groups, exhibit specific splitting patterns and chemical shifts. Similarly, the protons on the phenyl ring attached to the hydrazine (B178648) moiety show distinct resonances. The protons of the N-H groups in the hydrazinyl linker can appear as broad signals, and their chemical shifts can be sensitive to the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic Protons (Phenyl & Phenol Rings) | 6.5 - 8.0 |
| -NH Protons | Variable (broad signals) |
| -OH Proton | Variable (broad signal) |
| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The aromatic carbons typically appear in the range of 110 to 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbons linked to the hydrazinyl group (C-N) are expected to show distinct chemical shifts due to the electronegativity of the attached heteroatoms.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the ¹³C NMR chemical shifts, which often show good correlation with experimental values. researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| C-OH | ~150 - 160 |
| C-N | ~140 - 150 |
| Note: The exact chemical shifts are influenced by the electronic environment and can be assigned through detailed 2D NMR experiments. |
Advanced NMR Techniques and Chemical Shift Correlation Studies
To unambiguously assign the proton and carbon signals, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the phenyl and phenol rings.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.
HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and confirming the connectivity between the phenyl, hydrazinyl, and phenol moieties.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. Current time information in Bangalore, IN.rsc.orgresearchgate.net
Key vibrational frequencies observed in the FTIR spectrum include:
O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, often broadened due to hydrogen bonding.
N-H Stretching: The N-H stretching vibrations of the hydrazine group usually appear in the range of 3200-3400 cm⁻¹. researchgate.net
C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
C=C Aromatic Stretching: Absorptions in the 1450-1600 cm⁻¹ region are attributed to the C=C stretching vibrations within the phenyl and phenol rings.
C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1250-1350 cm⁻¹ range.
C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group is expected around 1200-1260 cm⁻¹.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| O-H (Phenol) | 3200 - 3600 (broad) |
| N-H (Hydrazine) | 3200 - 3400 |
| C-H (Aromatic) | > 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-N | 1250 - 1350 |
| C-O (Phenol) | 1200 - 1260 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the aromatic rings. The conjugation between the phenyl ring, the hydrazinyl linker, and the phenol ring influences the position and intensity of these absorption bands. rsc.orgbohrium.comhnue.edu.vn
The presence of the hydroxyl and hydrazinyl groups, which act as auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The specific wavelengths of maximum absorption (λmax) are sensitive to the solvent polarity. hnue.edu.vn For instance, in different solvents, the position of the absorption bands can shift, providing information about the nature of the electronic transitions and the interaction of the molecule with its environment.
Further studies on the fluorescence properties of this compound could reveal information about its excited state dynamics and potential applications in areas such as fluorescent probes. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. uzh.ch When a molecule absorbs light in the UV-visible range (200-800 nm), its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present.
For this compound, the UV-Vis spectrum is expected to display absorption bands corresponding to several types of electronic transitions. The presence of two phenyl rings and a hydrazine linker results in a conjugated system. The primary transitions observed are:
π → π transitions:* These high-energy transitions occur within the aromatic phenyl rings. The extensive conjugation in the molecule allows for the delocalization of π-electrons, leading to strong absorption bands.
n → π transitions:* These transitions involve the promotion of non-bonding electrons (lone pairs) from the nitrogen atoms of the hydrazine group and the oxygen atom of the phenol group into anti-bonding π* orbitals. These are typically of lower energy than π → π* transitions.
Intramolecular Charge Transfer (ICT): A significant feature in molecules like this is the possibility of an intramolecular charge transfer. researchgate.net The electron-donating phenol group can transfer electron density to the phenylhydrazine (B124118) moiety upon electronic excitation, resulting in a broad absorption band, often in the near-visible region of the spectrum. researchgate.net
The absorption maxima (λmax) are influenced by the solvent polarity. Studies on similar hydrazone structures show distinct bands related to the phenyl groups and the hydrazo group, with a long-wavelength band attributed to intramolecular charge transfer involving the entire molecule. researchgate.net
| Electronic Transition Type | Associated Molecular Moiety | Expected λmax Range (nm) |
|---|---|---|
| π → π | Phenyl Rings | 220 - 260 |
| π → π | Hydrazo Group Conjugation | 270 - 320 |
| Intramolecular Charge Transfer (ICT) | Entire Molecule | > 350 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). google.com It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. google.com
For this compound (molecular formula: C₁₂H₁₂N₂O), the molecular weight is 200.24 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, known as the molecular ion peak ([M]•+), would be observed at an m/z value of 200.
The fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for this compound would likely involve the cleavage of the weakest bonds and the formation of stable ions or neutral fragments. Expected fragmentations include:
Cleavage of the N-N bond, leading to fragments corresponding to the phenyl radical and the phenoxy-imine cation or similar structures.
Loss of stable neutral molecules such as carbon monoxide (CO) from the phenol ring, a common fragmentation for phenols. docbrown.info
Fragmentation of the phenyl rings themselves, producing characteristic aromatic fragments.
| m/z Value | Proposed Fragment Ion Structure | Notes |
|---|---|---|
| 200 | [C₁₂H₁₂N₂O]•+ | Molecular Ion Peak |
| 109 | [C₆H₅N₂]•+ | Resulting from cleavage of C-N bond to phenol |
| 93 | [C₆H₅O]•+ | Phenoxy radical cation from N-N bond cleavage |
| 77 | [C₆H₅]+ | Phenyl cation, a common aromatic fragment |
| 65 | [C₅H₅]+ | Fragment from loss of CO from the phenoxy ion |
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as Schiff bases derived from phenols and hydrazines, allows for an informed prediction of its key structural features. bohrium.comresearchgate.net These studies frequently report monoclinic or orthorhombic crystal systems. researchgate.net
Key structural insights that would be revealed by an SCXRD analysis of this compound include:
Molecular Geometry: The precise bond lengths and angles of the entire molecule, confirming the connectivity and planarity of the phenyl rings and the geometry of the hydrazine bridge.
Intermolecular Interactions: The crystal packing is expected to be heavily influenced by hydrogen bonding. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atoms of the hydrazine moiety can act as acceptors. These interactions play a critical role in stabilizing the crystal structure. researchgate.netderpharmachemica.com
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n, Pna2₁ |
| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | Typically 2 or 4 |
| Key Intermolecular Forces | O-H···N or N-H···O Hydrogen Bonds |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. arxiv.org It has been widely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of various molecules. nih.govnih.gov
Optimization of Molecular Geometries and Conformational Analysis
The optimization of the molecular geometry of 4-(2-phenylhydrazinyl)phenol and its derivatives is a crucial first step in theoretical studies. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. nih.gov DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used for this purpose. nih.govconicet.gov.arbohrium.com The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. nih.govbohrium.com
Conformational analysis is also performed to identify the most stable conformer of the molecule. conicet.gov.ar This involves studying the potential energy surface by rotating specific dihedral angles. For instance, in related hydrazone structures, the E-isomer has been found to be more stable in the gaseous state due to lower internal repulsion compared to the Z-isomer. nih.gov The planarity of the aromatic rings and the dihedral angles between them are also important aspects of the conformational analysis. acs.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. ajchem-a.comijaemr.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ajchem-a.comijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govijaemr.com
A smaller HOMO-LUMO gap suggests higher reactivity, greater polarizability, and that the molecule is more easily excitable. nih.govijaemr.com For example, a low energy gap of 4.468 eV has been reported for a related terpolymer, indicating good reactivity. nih.gov The distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov Typically, in molecules like this compound, the HOMO is localized on the electron-rich phenylhydrazinyl moiety, while the LUMO may be distributed over the aromatic rings. nih.gov The electronic transition from HOMO to LUMO is often of a π→π* nature. conicet.gov.ar
Quantum Chemical Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. conicet.gov.arajchem-a.com These descriptors provide a framework for understanding and predicting chemical reactions.
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com It is calculated as half the HOMO-LUMO energy gap. A larger energy gap corresponds to greater hardness and lower reactivity. mdpi.com Softness is the reciprocal of hardness and indicates a molecule's capacity to accept electrons; higher softness implies greater reactivity. nih.govmdpi.com
Electronegativity (χ) : This descriptor measures the power of an atom or group of atoms to attract electrons towards itself. rasayanjournal.co.in
Chemical Potential (μ) : This is related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. rasayanjournal.co.in A higher electrophilicity index indicates a stronger electrophile. rasayanjournal.co.in
These quantum chemical descriptors are valuable tools for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. rasayanjournal.co.inresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netcomputabio.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net
The MEP map uses a color scale to denote different potential regions. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack. researchgate.net Green and yellow colors usually depict areas with intermediate potential. researchgate.net For phenolic compounds, the region around the oxygen atom of the hydroxyl group is expected to be a site of negative potential, making it a likely hydrogen bond acceptor. ijaemr.com The MEP analysis helps in understanding the molecule's size, shape, and how it will interact with other molecules. ijaemr.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dedergipark.org.tr This method is used to understand various intramolecular and intermolecular interactions that contribute to the stability of the molecule. dergipark.org.tr
Key aspects of NBO analysis include:
Lewis Structure Description : NBO analysis determines the most accurate Lewis structure by evaluating the occupancy of the orbitals. uni-muenchen.de A high percentage of the total electron density described by Lewis-type NBOs indicates a good Lewis structure representation. uni-muenchen.de
Donor-Acceptor Interactions : The analysis quantifies the stabilization energies associated with electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, often evaluated using second-order perturbation theory, reveal the significance of hyperconjugative and charge transfer effects within the molecule. wisc.edu For instance, interactions like π to π* transitions can significantly stabilize the structure. nih.gov
Hybridization and Polarization : NBO analysis provides details about the hybridization of atoms and the polarization of chemical bonds. uni-muenchen.de
Theoretical Spectroscopic Data Simulation and Correlation with Experimental Data (e.g., NMR, IR)
Computational methods are frequently used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The comparison of these theoretical spectra with experimental data serves to validate the computational model and aids in the assignment of experimental signals. researchgate.net
NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. researchgate.netnih.gov The calculated chemical shifts are then compared with the experimental values. researchgate.net For phenolic compounds, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. nih.gov
IR Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule. ijaemr.com The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. ijaemr.com The comparison with experimental FT-IR spectra helps in the assignment of vibrational modes, such as the characteristic O-H and C-O stretching frequencies in phenols. pressbooks.pub
The good agreement between theoretical and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and properties. researchgate.netresearchgate.net
Studies on Aromaticity and Electron Delocalization
The electronic structure and aromatic character of "this compound" are governed by the interplay of the electron-donating hydroxyl (-OH) group and the phenylhydrazinyl (-NHNHC₆H₅) substituent on the phenol (B47542) ring. The aromaticity of the phenolic ring is a key determinant of the molecule's stability and reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying the aromaticity and electron delocalization within this and related molecular systems. numberanalytics.comeurjchem.com
Aromaticity is often evaluated using descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). d-nb.infonih.gov The HOMA index is a geometry-based descriptor that evaluates the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene (B151609) and values decreasing with reduced aromaticity. nih.gov NICS values, on the other hand, are based on the magnetic shielding at the center of the ring; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). eurjchem.comgithub.io
Interactive Data Table: Aromaticity Indices for Substituted Phenols
Molecular Dynamics Simulations for Reactivity and Interaction Mechanisms
Molecular dynamics (MD) simulations provide a powerful avenue for investigating the dynamic behavior, reactivity, and interaction mechanisms of molecules like "this compound" at an atomistic level. ijcce.ac.irresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, the stability of intermolecular complexes, and the pathways of chemical reactions over time. nih.govchemmethod.com
For phenylhydrazone derivatives, MD simulations are frequently employed to study their binding stability within the active sites of proteins. nih.govug.edu.gh These studies often analyze key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. chemmethod.comug.edu.gh The analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation provides detailed insights into the mechanism of binding. chemmethod.com
In the context of reactivity, MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model chemical reaction pathways. tunonlab.com This approach allows for the investigation of transition states and the calculation of activation energies, providing a deeper understanding of the reaction mechanism. cam.ac.uknih.gov For "this compound," MD simulations could be used to study its conformational preferences in different solvent environments, the dynamics of intramolecular hydrogen bonding between the phenolic proton and the hydrazinyl nitrogens, and its interactions with other molecules or surfaces. ineosopen.org
The interaction energies between the molecule and its environment are crucial for understanding its behavior. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energies of ligands to proteins, which can be decomposed into contributions from van der Waals interactions, electrostatic interactions, and solvation energies. ijcce.ac.irmdpi.com Such analyses can reveal the primary driving forces for molecular recognition and complex formation. mdpi.com While specific MD studies on the general reactivity of isolated "this compound" are not prevalent in the literature, the principles derived from simulations of related phenylhydrazones and phenols are applicable. ijcce.ac.irresearchgate.netresearchgate.net
Interactive Data Table: Representative Findings from MD Simulations of Phenylhydrazone Derivatives
Reactivity and Reaction Mechanisms
Chemical Transformations and Reaction Pathways
The dual functionality of 4-(2-Phenylhydrazinyl)phenol allows it to undergo several key chemical transformations. The phenylhydrazine (B124118) group is particularly notable for its role in the Fischer indole (B1671886) synthesis. This reaction, first discovered by Emil Fischer in 1883, involves the heating of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. chemicalbook.com The reaction proceeds through a phenylhydrazone intermediate, which then rearranges and cyclizes to form a substituted indole, eliminating a molecule of ammonia (B1221849) in the process. chemicalbook.com This pathway is fundamental for synthesizing a wide variety of indole derivatives, which are significant scaffolds in natural products and medicinal chemistry. chemicalbook.comrsc.org
Another significant reaction pathway involves the transformation of the phenolic group. Research on the direct conversion of phenols to primary anilines using hydrazine (B178648) has shown that a phenylhydrazine-type structure is a plausible reaction intermediate. rsc.org In a process catalyzed by palladium on carbon (Pd/C), a phenol (B47542) can be reduced to a cyclohexanone (B45756) or cyclohexenone intermediate, which then condenses with hydrazine. rsc.orgresearchgate.net This species can subsequently rearomatize to form a phenylhydrazine derivative, which is then cleaved reductively at the N-N bond to yield the primary aniline (B41778). rsc.orgresearchgate.net This suggests a potential pathway for transforming this compound into corresponding aminophenol or aniline derivatives.
General chemical transformations applicable to the molecule include the reduction of the phenyl group or potential acylation at the nitrogen or oxygen atoms. The phenolic hydroxyl group can also undergo reactions like etherification or esterification.
Role in Schiff Base Formation and Related Condensation Reactions
The nucleophilic nature of the terminal nitrogen atom in the hydrazine group makes this compound an excellent substrate for condensation reactions with carbonyl compounds. researchgate.net When reacted with aldehydes or ketones, it readily forms phenylhydrazones, which are a specific class of Schiff bases characterized by a C=N-NH linkage. researchgate.netyoutube.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol (B145695), often with a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration step. derpharmachemica.comscirp.org
The formation of these hydrazones is a robust and widely used reaction for both synthesis and derivatization. For instance, studies have shown the successful condensation of various substituted aldehydes with phenylhydrazine and its derivatives. scirp.orgresearchgate.net The reaction of isovanillin, a phenolic aldehyde, with phenylhydrazine yields the corresponding (E)-2-Methoxy-5-((2-phenylhydrazineylidene)methyl)phenol. nih.gov Similarly, 3-ethoxy-4-hydroxy-benzaldehyde condenses with 3-nitro-phenyl-hydrazine to form the respective Schiff base. nih.gov These examples serve as direct models for the expected reactivity of this compound, which would react analogously with a wide range of aldehydes and ketones.
The table below illustrates the general nature of this condensation reaction with various aldehydes.
| Aldehyde Reactant | Phenylhydrazine Reactant | Product Type | Reference |
| Benzaldehyde | Phenylhydrazine | (E)-1-benzylidene-2-phenylhydrazine | scirp.org |
| 4-Methoxybenzaldehyde | Phenylhydrazine | (E)-1-(4-Methoxybenzylidene)-2-Phenylhydrazine | scirp.org |
| 4-Hydroxybenzaldehyde (B117250) | 2,4-dinitrophenylhydrazine | Hydrazone derivative | nih.gov |
| Isovanillin | Phenylhydrazine | (E)-2-Methoxy-5-((2-phenylhydrazineylidene)methyl)phenol | nih.gov |
Oxidative Reactions and Mechanisms
The structure of this compound is susceptible to oxidation at two primary sites: the phenylhydrazine moiety and the phenolic ring.
Oxidation of the phenylhydrazine portion can lead to the formation of diazenyl compounds. In certain oxidative amination reactions, a 2-phenylhydrazinyl derivative intermediate can be oxidized, for example by dimethyl sulfoxide (B87167) (DMSO), to form a species that ultimately decomposes into a phenyldiazenyl derivative. taylorandfrancis.com
The phenolic ring is prone to oxidative coupling, a reaction often catalyzed by transition metal complexes containing iron, copper, or vanadium. wikipedia.orgnih.gov The mechanism of oxidative phenol coupling typically begins with the oxidation of the phenol (or its conjugate base, the phenolate) to a phenoxy radical. wikipedia.orgdtu.dk In metal-catalyzed systems, this can occur via an inner-sphere process where the phenol coordinates to the metal center, followed by an intramolecular electron transfer to generate a metal-bound phenoxyl radical. nih.govresearchgate.net For example, a copper(II)-phenolate complex can undergo electron transfer to produce a copper(I)-phenoxyl radical intermediate. researchgate.net This highly reactive radical can then couple with another radical or attack a neutral phenol molecule, leading to the formation of new C-C or C-O bonds and creating biphenol or polyphenolic structures. wikipedia.orgnih.gov
Catalysis and Reaction Intermediates
This compound and its structural analogs often serve as key intermediates in multi-step reaction pathways rather than as catalysts themselves.
A prime example is the Fischer indole synthesis, where the initially formed phenylhydrazone is a crucial intermediate that undergoes a uomustansiriyah.edu.iquomustansiriyah.edu.iq-sigmatropic rearrangement (the key step) on its path to the final indole product. chemicalbook.comrsc.org
In the palladium-catalyzed conversion of phenols to primary anilines, a phenylhydrazine-type structure is proposed as a critical intermediate. rsc.org The reaction pathway involves the formation of this intermediate via condensation and subsequent dehydrogenation, which then undergoes reductive N-N bond cleavage to yield the aniline product and regenerate the catalyst. rsc.orgresearchgate.net
Furthermore, in metal-catalyzed oxidative coupling reactions, metal-phenoxide complexes are essential reaction intermediates. nih.gov The formation of a copper(II)-phenolate complex, for instance, precedes the electron transfer step that generates the reactive phenoxy radical necessary for the coupling reaction to proceed. researchgate.net
Electrophilic Aromatic Substitution Patterns on the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) reactions. byjus.comresearchgate.net This is due to the powerful electron-donating nature of the hydroxyl (-OH) group. mlsu.ac.in The oxygen atom's lone pairs are delocalized into the benzene (B151609) ring's pi-system through resonance, significantly increasing the electron density at the ortho and para positions relative to the hydroxyl group. researchgate.net
This strong activation makes the molecule much more reactive than benzene in EAS reactions such as halogenation, nitration, and sulfonation. researchgate.netmlsu.ac.in The hydroxyl group acts as a potent ortho, para-director, meaning incoming electrophiles will preferentially substitute at the positions adjacent (ortho) and opposite (para) to it. byjus.com
In this compound, the para position is already occupied by the phenylhydrazinyl group. Therefore, electrophilic attack on the phenolic ring will be directed almost exclusively to the two equivalent ortho positions (positions 2 and 6). For example, treatment of phenol with bromine water leads to the immediate formation of a white precipitate of 2,4,6-tribromophenol, demonstrating the high reactivity and directing effect of the -OH group. byjus.commlsu.ac.in A similar outcome, with substitution at the available ortho sites, would be expected for this compound.
| Activating Group | Nature of Influence | Directing Effect | Reference |
| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | byjus.comresearchgate.net |
Coordination Chemistry of 4 2 Phenylhydrazinyl Phenol and Its Derivatives
Formation of Metal Complexes with Transition Metal Ions
Complexes of 4-(2-Phenylhydrazinyl)phenol derivatives, especially Schiff bases, have been synthesized with a variety of transition metal ions, including Nickel(II), Copper(II), Cobalt(II), Manganese(II), Zinc(II), Cadmium(II), Iron(III), and Ruthenium(II). chemijournal.comnih.govrasayanjournal.co.inresearchgate.netsci-hub.se The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a corresponding metal salt, often a chloride or nitrate (B79036) salt, in a suitable solvent such as ethanol (B145695). chemijournal.comresearchgate.net The reaction is commonly carried out under reflux for several hours to ensure completion. chemijournal.com The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization. chemijournal.com
The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary. For instance, Ni(II) complexes with hydrazone derivatives of 2-hydroxy-4,5-dimethylacetophenone have been reported to have a 1:2 metal-to-ligand ratio (ML2). chemijournal.com Similarly, mixed ligand complexes have been synthesized where a derivative of this compound and another ligand coordinate to the same metal center, often in a 1:1:1 molar ratio of the two ligands to the metal ion. researchgate.net The formation of both mononuclear and binuclear complexes has also been reported, depending on the specific ligand and reaction conditions. bohrium.com
Ligand Properties and Chelation Capabilities
Derivatives of this compound, particularly Schiff base ligands, exhibit versatile chelation capabilities, acting as bidentate or tridentate ligands. sci-hub.seresearchgate.netresearchgate.net Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of these compounds. The primary donor atoms involved in coordination are the phenolic oxygen and the azomethine nitrogen. nih.govrasayanjournal.co.in
Upon complexation, the phenolic hydroxyl group typically deprotonates, and the resulting phenolate (B1203915) oxygen atom coordinates to the metal ion. researchgate.net This is often evidenced by the disappearance of the O-H stretching vibration in the infrared (IR) spectra of the complexes. researchgate.net The nitrogen atom of the azomethine group (C=N) also participates in coordination, which is confirmed by a shift in its characteristic IR stretching frequency to lower wavenumbers in the complex compared to the free ligand. nih.govresearchgate.net The formation of new bands in the far-IR region of the spectra, attributed to M-O and M-N stretching vibrations, further substantiates the coordination of these donor atoms to the metal ion. nih.gov
In some cases, these ligands can act as tridentate donors, with an additional coordination site. For example, in hydrazone Schiff bases derived from salicylaldehyde, the ligand can coordinate through the phenolic oxygen, azomethine nitrogen, and another donor atom from the hydrazine (B178648) part, forming a tridentate O,N,O or N,N,O donor set. researchgate.net The ability of polyphenols to chelate metal ions is also influenced by the pH of the medium, with metal chelation being more efficient at lower pKa values of the phenolic group. nih.gov
Structural Characterization of Metal Complexes
The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. Elemental analysis provides the empirical formula of the complexes, which helps in determining the metal-to-ligand stoichiometry. chemijournal.com
Infrared (IR) spectroscopy is a crucial tool for identifying the coordinating atoms of the ligand. As mentioned earlier, shifts in the vibrational frequencies of the phenolic C-O and azomethine C=N groups, along with the appearance of new M-O and M-N bands, confirm the chelation of the ligand to the metal ion. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to further characterize the ligands and their complexes. In the ¹H NMR spectra of the complexes, a downfield or upfield shift of the proton signals of the coordinating groups compared to the free ligand can be observed. mdpi.com For instance, the signal for the phenolic -OH proton, present in the spectrum of the free ligand, is absent in the spectra of the complexes, indicating deprotonation upon coordination. researchgate.net
Electronic or UV-Visible spectroscopy provides information about the geometry of the metal complexes. The d-d transitions of the metal ions and charge transfer bands are observed in the spectra, and their positions and intensities are characteristic of specific coordination geometries, such as octahedral, tetrahedral, or square planar. chemijournal.commdpi.com For example, Ni(II) complexes with certain hydrazone ligands have been suggested to possess an octahedral geometry based on their electronic spectral data. chemijournal.com
Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes
| Compound | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand L¹ | 1608 | 1325 | - | - |
| [Mn(L¹)₂] | ~1590 | ~1310 | ~550 | ~450 |
| [Co(L¹)₂] | ~1592 | ~1312 | ~555 | ~452 |
| [Ni(L¹)₂] | ~1595 | ~1315 | ~560 | ~458 |
| [Cu(L¹)₂] | ~1588 | ~1308 | ~545 | ~445 |
Note: Data is generalized from typical values found in the literature for similar compounds. L¹ represents a Schiff base derivative of this compound.
Theoretical Studies of Metal-Ligand Interactions
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes of this compound derivatives. nih.govmdpi.com These computational studies complement experimental findings and provide deeper insights into the nature of metal-ligand interactions.
Geometry optimization calculations using DFT can predict the three-dimensional structures of the ligands and their complexes. The calculated geometrical parameters, such as bond lengths and angles, can be compared with experimental data obtained from X-ray crystallography to validate the computational model. mdpi.com For instance, DFT calculations have been used to confirm the square planar and tetrahedral geometries of Ni(II), Pd(II), Pt(II), Zn(II), and Hg(II) complexes with a Schiff-base ligand derived from 4-chloro-3-methyl phenyl hydrazine. mdpi.com
Furthermore, DFT calculations can provide information on various electronic properties, including the distribution of electron density, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.gov The analysis of these orbitals is crucial for understanding the electronic transitions observed in the UV-Visible spectra and the reactivity of the complexes. Theoretical calculations of infrared vibrational frequencies can also be performed and compared with experimental IR spectra to aid in the assignment of vibrational modes, including the metal-ligand stretching frequencies. mdpi.com
Supramolecular Assemblies and Crystal Engineering
Intermolecular Interactions in Solid State Structures
Hydrogen Bonding Networks (N-H···O, O-H···N)
Hydrogen bonds are the principal driving force in the crystal packing of many phenol (B47542) and hydrazine (B178648) derivatives. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (N and O atoms) in 4-(2-phenylhydrazinyl)phenol suggests the formation of extensive hydrogen-bonding networks.
In analogous structures, such as (E)-2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol, a prominent feature is the formation of zigzag chains mediated by N—H⋯O hydrogen bonds. researchgate.netnih.gov These interactions link adjacent molecules, creating one-dimensional supramolecular chains. Furthermore, intramolecular O—H⋯N hydrogen bonds are often observed, which contribute to the planarity and conformational stability of the individual molecules. researchgate.netnih.gov In other related systems, such as pyrazoline-4-ols derived from phenylhydrazine (B124118), intermolecular hydrogen bonds involving the hydroxyl group's hydrogen and a nitrogen atom of a neighboring molecule are crucial for the crystal packing. bohrium.com Similarly, in other Schiff bases containing phenol moieties, a three-dimensional network can be formed through a combination of O—H⋯O and O—H⋯N hydrogen bonds. nih.gov
Detailed parameters for hydrogen bonds in a related hydrazone derivative are provided in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | 0.86 | 2.16 | 2.99 | 162 |
| O-H···N | 0.82 | 2.03 | 2.64 | 134 |
| Data derived from a closely related structure, (E)-2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol. nih.gov |
π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound are expected to play a significant role in stabilizing the crystal structure. These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of the phenyl rings, can occur in various geometries, including sandwich and parallel-displaced arrangements. core.ac.uk
Influence of Substituents on Supramolecular Structures
The introduction of substituents onto the phenyl rings of this compound can significantly influence the resulting supramolecular structure. Substituents can alter the electronic properties of the molecule, thereby affecting the strength of hydrogen bonds and π-π interactions. Furthermore, the size and shape of the substituents can introduce steric hindrance, which may favor or disfavor certain packing arrangements. nih.gov
For example, the presence of electron-withdrawing or electron-donating groups can modulate the acidity of the phenolic proton and the basicity of the nitrogen atoms, thus tuning the strength of the N-H···O and O-H···N hydrogen bonds. Studies on substituted phenol derivatives have shown a clear correlation between the electronic nature of the substituent and the hydrogen bond donating capacity.
In a broader context, the study of different isomers of phenyl derivatives of butanol has shown that the position of the hydroxyl group and the presence of the bulky phenyl ring significantly affect the hydrogen-bonding network and can lead to the appearance of competing π-π configurations. nih.gov Similarly, in Schiff bases, the presence and position of substituents like bromo or methyl groups can lead to different intermolecular interactions and crystal packing. bohrium.com
Applications in Constitutional Dynamic Chemistry and Adaptive Systems
While the direct application of this compound in constitutional dynamic chemistry (CDC) and adaptive systems has not been extensively reported, its structural features suggest potential in this field. CDC utilizes reversible covalent bonds to create molecular systems that can change their constitution in response to external stimuli. anr.fr
The hydrazine and phenol moieties within this compound could potentially participate in dynamic covalent reactions. For instance, the hydrazine group can react reversibly with aldehydes and ketones to form hydrazones. This dynamic hydrazone formation is a well-established tool in CDC for the creation of dynamic combinatorial libraries and self-healing materials.
Furthermore, the phenol group can participate in the formation of boronate esters through reaction with boronic acids. This reaction is reversible and has been employed in the development of sensors and self-healing gels. rsc.org The ability of the phenol group to engage in such reversible reactions, combined with the self-assembly properties of the molecule, could allow for the design of adaptive systems where the molecular components can rearrange and adapt to their environment. The self-assembly of building blocks through non-covalent interactions is a key principle in creating complex, functional supramolecular architectures. uni-bayreuth.de
Potential Applications of 4 2 Phenylhydrazinyl Phenol in Advanced Materials Science
The bifunctional nature of 4-(2-Phenylhydrazinyl)phenol, featuring both a reactive hydrazinyl group and a phenolic hydroxyl group, positions it as a versatile building block in the realm of advanced materials science. Its structural attributes allow for its participation in a variety of chemical transformations, leading to the development of novel polymers, colorants, sensors, and nanomaterials. Furthermore, the electrochemical properties inherent to its phenolic moiety open avenues for its use in specialized organic synthesis.
Catalytic Applications and Investigations
Use of Metal Complexes Derived from 4-(2-Phenylhydrazinyl)phenol as Catalysts
While specific research on the catalytic use of metal complexes derived directly from this compound is not extensively documented, the broader class of hydrazone ligands, which are structurally similar, have been widely investigated for their catalytic prowess. scispace.comscite.airesearchgate.net Hydrazones are known to form stable and catalytically active complexes with a variety of transition metals, including copper, cobalt, nickel, and iron. jocpr.comnih.govresearchgate.net These complexes have found applications in diverse catalytic reactions. scispace.comscite.ai
The this compound ligand can coordinate to metal ions through the nitrogen atoms of the hydrazine (B178648) group and the oxygen atom of the phenolic group. This chelation can stabilize the metal center and facilitate its participation in catalytic cycles. The electronic properties of the resulting complex, and thus its catalytic activity, can be fine-tuned by the nature of the metal ion and the coordination environment. Metal complexes of hydrazone-based ligands are recognized for their roles in various biological and industrial catalytic processes. scispace.comscite.ai
Table 1: Potential Metal Complexes of this compound and Their Anticipated Catalytic Roles This table is illustrative and based on the known catalytic activities of related hydrazone and phenol-containing ligands.
| Metal Ion | Potential Coordination | Anticipated Catalytic Application |
| Copper(II) | N, O chelation | Oxidation of phenols, reduction of nitroaromatics mdpi.comnih.gov |
| Cobalt(II) | N, O chelation | Oxidation of substituted phenols researchgate.net |
| Nickel(II) | N, O chelation | Electrocatalytic hydrogen evolution acs.org |
| Iron(III) | N, O chelation | Oxidation of phenols researchgate.net |
Specific Catalytic Reactions (e.g., Oxidation of Phenols)
One of the most promising potential applications for metal complexes of this compound is in the catalytic oxidation of phenols. This is a significant reaction for both the synthesis of valuable chemicals, such as quinones, and for the degradation of phenolic pollutants in wastewater. researchgate.netorientjchem.orgmdpi.com
Metal complexes, particularly those of copper and cobalt, have been shown to be effective catalysts for the oxidation of phenols, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. researchgate.netrsc.org The mechanism of these reactions often involves the formation of a phenoxyl radical intermediate, which can then undergo further oxidation or coupling reactions. researchgate.net The electronic and steric properties of the phenol (B47542) substrate, as well as the nature of the catalyst, influence the reaction pathway and product selectivity. researchgate.netacs.org For instance, cobalt-Schiff base complexes have been used to selectively convert lignin (B12514952) model compounds to benzoquinones. researchgate.net
Table 2: Illustrative Data on the Catalytic Oxidation of a Model Phenol Substrate This data is hypothetical and intended to represent typical findings in studies on the catalytic oxidation of phenols.
| Catalyst (Hypothetical Complex) | Oxidant | Substrate | Product(s) | Conversion (%) |
| [Cu(II)-4-PHP] | H₂O₂ | 2,4-dichlorophenol | Chlorinated benzoquinones | 85 |
| [Co(II)-4-PHP] | O₂ | 2,6-di-tert-butylphenol | Benzoquinone, Diphenoquinone | 78 |
| [Fe(III)-4-PHP] | H₂O₂ | Phenol | Catechol, Hydroquinone | 65 |
| [Ni(II)-4-PHP] | O₂ | 2,4,6-trimethylphenol | Benzoquinone | 55 |
| (4-PHP = deprotonated this compound ligand) |
Heterogeneous and Homogeneous Catalysis Studies
The catalytic applications of metal complexes can be investigated under both homogeneous and heterogeneous conditions. rsc.orgnih.gov
Homogeneous Catalysis: In a homogeneous system, the catalyst is in the same phase as the reactants. nih.govscilit.com This often leads to high activity and selectivity due to the well-defined nature of the catalytic sites and the absence of mass transfer limitations. nih.govrsc.org However, the separation of the catalyst from the product mixture can be challenging and costly. nih.gov Metal complexes of this compound dissolved in a suitable solvent would act as homogeneous catalysts.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. scilit.comtandfonline.com This is often achieved by immobilizing the metal complex onto a solid support, such as a polymer, silica, or graphene oxide. rsc.orgku.edu The primary advantage of heterogeneous catalysts is their ease of separation and recyclability. rsc.org However, they may exhibit lower activity compared to their homogeneous counterparts due to issues like reduced accessibility of active sites. rsc.org Immobilized complexes of this compound could offer a pathway to reusable catalysts for various transformations. rsc.orgku.edu
Kinetic and Mechanistic Investigations of Catalytic Processes
Understanding the kinetics and mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For the catalytic oxidation of phenols, kinetic studies typically involve monitoring the disappearance of the phenol substrate or the appearance of the product over time under various reaction conditions (e.g., catalyst concentration, substrate concentration, temperature, and pressure). acs.orgnih.govnih.gov
The data obtained from kinetic studies can be used to derive a rate law for the reaction, which provides insights into the reaction mechanism. researchgate.netacs.org For example, a Langmuir-Hinshelwood model is often used to describe reactions occurring on the surface of a heterogeneous catalyst. acs.orgresearchgate.net Mechanistic investigations may also involve spectroscopic techniques to identify reaction intermediates and computational studies to model the reaction pathway. acs.orgnih.gov In the context of phenol oxidation catalyzed by copper complexes, a proton-coupled electron transfer (PCET) mechanism has been proposed. nih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into chemical structures related to 4-(2-Phenylhydrazinyl)phenol has revealed a class of compounds with significant potential, primarily in medicinal chemistry. The core structure, which combines a phenol (B47542) ring with a phenylhydrazine (B124118) moiety, serves as a versatile scaffold for synthesizing derivatives with a range of biological activities.
Key findings from studies on analogous compounds, such as hydrazones and pyrazoles derived from phenylhydrazine and phenols, indicate promising bioactivity. Notably, derivatives have demonstrated considerable anticancer properties. For instance, compounds derived from the reaction of phenylhydrazine with various aromatic aldehydes have shown antiproliferative activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). scirp.orgresearchgate.net The mechanism often involves inducing apoptosis in cancer cells.
Beyond oncology, this class of compounds exhibits notable antioxidant activity. The phenolic hydroxyl group is a key contributor, capable of scavenging free radicals, which is a crucial factor in mitigating oxidative stress associated with numerous diseases. ontosight.ainih.govarchivesofmedicalscience.com Studies on related hydrazones and other phenol derivatives confirm their potential as radical scavengers, with some showing activity comparable to standard antioxidants like ascorbic acid. nih.govresearchgate.net
Furthermore, research has pointed towards anti-inflammatory and antimicrobial effects in structurally similar molecules. ontosight.ai The synthesis of these compounds is typically achieved through condensation reactions, for example, by refluxing phenylhydrazine with substituted aldehydes in a solvent like glacial acetic acid, leading to the formation of phenylhydrazone derivatives. scirp.orgresearchgate.netscirp.org Characterization of these molecules is well-established, utilizing techniques such as NMR, IR, and Mass Spectrometry to confirm their structures. scirp.orgresearchgate.netnih.govnih.gov
The collective research underscores the phenylhydrazine-phenol framework as a valuable pharmacophore for developing new therapeutic agents.
Table 1: Summary of Investigated Biological Activities in Compounds Structurally Related to this compound
| Biological Activity | Investigated Compound Type | Key Findings | References |
|---|---|---|---|
| Anticancer | Phenylhydrazones | Exhibited cytotoxic effects against MCF-7 and HepG2 cell lines. | scirp.orgresearchgate.net |
| Antioxidant | Phenolic Hydrazones, Pyrazoles | Demonstrated significant radical scavenging activity, attributed to the phenolic -OH group. | ontosight.ainih.govresearchgate.netnih.gov |
| Anti-inflammatory | Pyrazole derivatives, Benzimidazoles | Showed promising anti-inflammatory effects in various assays. | ontosight.airesearchgate.net |
| Antimicrobial | Pyrazole derivatives | Displayed activity against several bacterial strains. | |
Identified Gaps and Emerging Research Areas
Despite the promising bioactivity of related derivatives, a significant research gap exists concerning the parent compound, this compound, itself. The majority of studies focus on more complex derivatives, particularly hydrazones (containing a C=N double bond) formed from the condensation of a hydrazine (B178648) with an aldehyde or ketone. scirp.orgresearchgate.netresearchgate.net Consequently, the specific biological and chemical properties of the simpler hydrazine (containing an N-N single bond) are largely uncharacterized.
A primary gap is the lack of fundamental research on the synthesis, stability, and reactivity of this compound. Understanding its profile is crucial, as it could serve as a more direct and potentially more reactive precursor for a variety of derivatives than the multi-step processes currently used.
Emerging research areas should include:
Direct Biological Screening: The specific antioxidant, anticancer, and anti-inflammatory activities of this compound need to be evaluated to determine if it possesses unique therapeutic potential distinct from its more complex derivatives.
Mechanistic Studies: Much of the existing research on related compounds reports on biological effects without fully elucidating the underlying mechanisms of action. researchgate.net Future studies should investigate the specific molecular targets and signaling pathways modulated by this class of compounds.
Comparative Analysis: A systematic comparison between this compound and its common derivatives (e.g., hydrazones) is needed. This would clarify structure-activity relationships and determine whether the hydrazine or hydrazone form is more advantageous for specific applications.
Metabolite Identification: For any potential therapeutic application, understanding how the body metabolizes these compounds is critical. Research into the absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds is an essential and growing field, yet little is known about this specific subclass. nih.gov
Prospective Avenues for Advanced Synthetic and Application-Oriented Studies
Future research on this compound and its analogs should pursue more advanced and efficient synthetic methodologies, alongside novel, application-focused investigations.
Advanced Synthetic Studies:
Development of Novel Catalytic Methods: While condensation reactions are common, there is an opportunity to develop more advanced, sustainable, and high-yield synthetic routes. organic-chemistry.orgnumberanalytics.com This could include transition-metal-catalyzed cross-coupling reactions to construct the core phenylhydrazine-phenol skeleton with high regioselectivity, or exploring green chemistry approaches using recyclable catalysts and safer solvents. numberanalytics.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related hydrazone compounds, often leading to higher yields and shorter reaction times. researchgate.netnih.gov Applying and optimizing these methods for this compound and its derivatives could significantly improve synthetic efficiency.
Combinatorial Chemistry: Creating libraries of derivatives based on the this compound scaffold would enable high-throughput screening for various biological activities. This could accelerate the discovery of lead compounds for drug development.
Application-Oriented Studies:
Polymer Science: Phenolic compounds are fundamental building blocks for polymers. mdpi.com Investigating the potential of this compound as a monomer for synthesizing novel functional polymers with unique thermal, electronic, or biodegradable properties is a promising avenue.
Chemosensor Development: The hydrazine and phenol moieties are known to interact with specific analytes. Research could be directed towards developing this compound-based chemosensors for the colorimetric or fluorometric detection of ions or small molecules, similar to what has been achieved with related structures. aip.org
Natural Product Synthesis: The phenol-hydrazine motif can be a key intermediate in the total synthesis of more complex natural products or alkaloids, an area that remains ripe for exploration. rsc.orgfrontiersin.org
By focusing on these prospective avenues, the scientific community can bridge the existing knowledge gaps and fully exploit the synthetic versatility and biological potential of the this compound scaffold.
Q & A
Q. How can researchers address low yields in the synthesis of this compound derivatives, particularly when introducing electron-withdrawing substituents?
- Methodological Answer : Low yields may result from steric hindrance or electronic deactivation of the phenylhydrazine moiety. Optimize reaction conditions by: (i) Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity. (ii) Introducing protecting groups (e.g., acetyl) on the phenolic –OH to prevent side reactions. (iii) Screening catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) to enhance electrophilicity of the carbonyl group .
Q. What strategies can validate the biological activity of this compound derivatives while minimizing false positives in assays?
- Methodological Answer : Implement orthogonal assays to confirm activity. For example:
- In vitro : Test glucose uptake inhibition () using 3T3-L1 adipocytes with 2-deoxyglucose uptake assays, validated via Western blotting for AMPK phosphorylation.
- Counter-screens : Rule out nonspecific effects using inactive analogs or knockout cell lines.
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenylhydrazinyl and phenol groups to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or protonation states. Characterize the solid form via PXRD to rule out polymorphism. Use potentiometric titration to determine pKa values and assess pH-dependent solubility. Molecular dynamics simulations can further predict solvation free energies in different solvents .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
